![molecular formula C20H21N3O3 B2836294 4-[2-(2-Methoxyethoxy)ethoxy]-2,6-bis(2-pyridyl)pyridine CAS No. 613665-49-9](/img/structure/B2836294.png)

4-[2-(2-Methoxyethoxy)ethoxy]-2,6-bis(2-pyridyl)pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

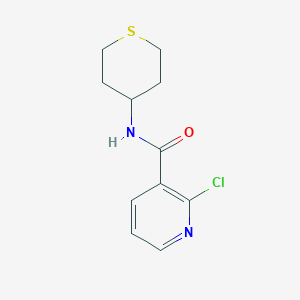

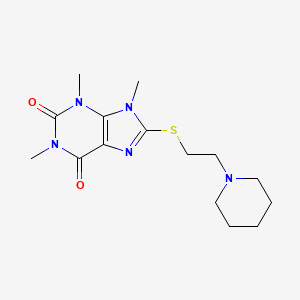

The molecular structure of this compound would consist of a pyridine ring with methoxyethoxy groups attached at the 2 and 6 positions, and another pyridine ring attached at the 4 position. The exact structure would depend on the specific arrangement and orientation of these groups .Chemical Reactions Analysis

The chemical reactions involving this compound are not well-documented in the literature. It’s possible that it could participate in various types of reactions depending on the conditions, such as substitution or addition reactions .科学的研究の応用

Polymer Synthesis and Materials Science

Synthesis of Conducting Polymers : Derivatized bis(pyrrol-2-yl) arylenes, including methoxy derivatives, have been synthesized and evaluated for their conductivity and polymerization behavior. These materials show promise for applications in conducting polymers due to their low oxidation potentials and stability in conducting form (Sotzing et al., 1996).

Development of Polyimides : Novel pyridine-containing aromatic dianhydride monomers have been synthesized, leading to the preparation of new polyimides with pyridine moieties. These polyimides exhibit good solubility, thermal stability, and outstanding mechanical properties, making them suitable for high-performance material applications (Xiaolong Wang et al., 2006).

Catalysis and Chemical Synthesis

- Catalytic Applications in Polymerization : Aluminum complexes based on substituted pyridine dialcohols have shown effectiveness as initiators in the ring-opening polymerization of l-lactide and ε-caprolactone. These findings highlight the potential of these complexes in controlled polymer synthesis, demonstrating moderate activity with controlled or immortal character (M. M. Kireenko et al., 2015).

Luminescence and Optical Applications

- Development of Luminescent Materials : Investigations into the protonation of specific pyridyl benzene derivatives have revealed methods to control chain structure and tune luminescence in heteroatomic conjugated polymers. This approach extends pi-conjugation through intramolecular hydrogen bonding, significantly impacting the optical properties for potential use in electroluminescent devices (A. Monkman et al., 2002).

Advanced Functional Materials

- Phosphorescent Zwitterionic Iridium(III) Complexes : The creation of phosphorescent zwitterionic bis(heteroleptic) Ir(III) compounds with pyridyl ligands introduces a new class of materials for luminescent applications. These compounds exhibit blue phosphorescence and are highlighted for their structural stability and high quantum yields, suitable for high-temperature applications and as efficient phosphorescent emitters (Jonathan C. Axtell et al., 2016).

作用機序

Mode of Action

Without specific knowledge of the compound’s targets, the mode of action is difficult to determine. The compound likely interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and electrostatic interactions .

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Given the compound’s structure, it may interact with various biochemical pathways, potentially influencing cellular processes .

Pharmacokinetics

The presence of multiple ether groups may influence its solubility and absorption .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. Specific details about how these factors affect “4-[2-(2-methoxyethoxy)ethoxy]-2,6-bis(2-pyridyl)pyridine” are currently unknown .

Safety and Hazards

特性

IUPAC Name |

4-[2-(2-methoxyethoxy)ethoxy]-2,6-dipyridin-2-ylpyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3/c1-24-10-11-25-12-13-26-16-14-19(17-6-2-4-8-21-17)23-20(15-16)18-7-3-5-9-22-18/h2-9,14-15H,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWLGNVPDPDUFJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOC1=CC(=NC(=C1)C2=CC=CC=N2)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[2-(2-Methoxyethoxy)ethoxy]-2,6-bis(2-pyridyl)pyridine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]methanesulfonamide](/img/structure/B2836215.png)

![4-[(4-Nitrophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2836225.png)

![N-(1,3-benzodioxol-5-yl)-2-[1-[(4-chlorophenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2836229.png)

![3-[5-(4-Bromophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B2836230.png)

![1-(2,3-Dimethylphenyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine](/img/structure/B2836232.png)

![3-(3-Methylphenyl)-6-(2-oxo-2-pyrrolidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2836233.png)